molecular formula C14H18N4O4S B2807212 N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034539-68-7

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2807212
CAS No.: 2034539-68-7
M. Wt: 338.38
InChI Key: KVLYTBMXNNCXPH-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound with potential in various areas of scientific research, particularly in synthesis and medicinal chemistry.

  • PET Imaging Agent Synthesis : A study by Wang et al. (2018) demonstrates the synthesis of a PET imaging agent, which could potentially be applied in the imaging of neuroinflammation-related enzymes. The compound exhibits over 99% radiochemical purity and high specific activity, indicating its usefulness in PET imaging techniques (Wang et al., 2018).

  • Synthesis of Pyrazole Derivatives : The work by McLaughlin et al. (2016) explores the synthesis and characterization of pyrazole derivatives, focusing on the molecular structure and analytical characterization of these compounds. This research provides valuable insights into the synthesis and structural properties of pyrazole-based compounds (McLaughlin et al., 2016).

  • Antimicrobial Activity Research : Ovonramwen et al. (2021) investigated the antimicrobial activities of a related compound against various bacterial strains and Candida albicans. This study highlights the potential application of similar compounds in antimicrobial research (Ovonramwen et al., 2021).

  • Chemistry and Pharmacology of 5-HT(1B/1D) Antagonists : Liao et al. (2000) synthesized analogues of a specific compound as potent and selective 5-HT(1B/1D) antagonists. Their research contributes to understanding the structure-activity relationships of such compounds and their potential application in pharmacology (Liao et al., 2000).

  • Medicinal Chemistry Strategies for Reducing Metabolism : Linton et al. (2011) explored medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase in related compounds. This research is significant for the development of pharmaceuticals with improved metabolic stability (Linton et al., 2011).

  • Development of PARP Inhibitors for Cancer Treatment : Penning et al. (2009) identified and developed a series of compounds as PARP inhibitors, showing potential in cancer treatment. Their study demonstrates the compound's efficacy and potential for clinical application (Penning et al., 2009).

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-23(21,22)18-5-4-17(14(18)20)13(19)16-8-10-6-12(9-15-7-10)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLYTBMXNNCXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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